3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
- Starting materials: 2-(piperidin-1-yl)ethyl chloride
- Reaction conditions: Nucleophilic substitution in the presence of a base
Step 4: Thiolation
- Starting materials: Thiolating agent such as thiourea
- Reaction conditions: Reflux in ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenylethyl and piperidinyl groups through nucleophilic substitution reactions. The sulfanyl group is then introduced via thiolation reactions.
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Step 1: Synthesis of the Purine Core
- Starting materials: 6-chloropurine, methylamine
- Reaction conditions: Reflux in ethanol
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic and aliphatic positions can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, bases like sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl and piperidinyl groups enhance its binding affinity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The purine core is crucial for its interaction with nucleotide-binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Uniqueness
Compared to these similar compounds, 3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione possesses unique substituents that enhance its chemical reactivity and biological activity. The presence of the phenylethyl and piperidinyl groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24-18-17(19(27)23-20(24)28)26(13-10-16-8-4-2-5-9-16)21(22-18)29-15-14-25-11-6-3-7-12-25/h2,4-5,8-9H,3,6-7,10-15H2,1H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLMXWVNPPLVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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